molecular formula C14H10BrClF2N2O B2874577 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide CAS No. 2094942-98-8

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide

Cat. No. B2874577
CAS RN: 2094942-98-8
M. Wt: 375.6
InChI Key: ZXRHRCVJEHBHCT-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyridine-based compound that has shown potential in various research applications, including in the field of cancer research.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide involves the inhibition of CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of CK2 by this compound leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide include the inhibition of CK2, which leads to the disruption of various cellular processes. The compound has also shown potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide in lab experiments include its potential as a potent inhibitor of CK2, which makes it a promising therapeutic agent in the treatment of various types of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its efficacy in vivo.

Future Directions

There are several future directions for the research on 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide, including the development of more potent and selective inhibitors of CK2, the investigation of its efficacy in combination with other chemotherapeutic agents, and the determination of its efficacy in vivo. Additionally, further research is needed to determine the potential side effects and toxicity of this compound and to develop strategies to mitigate these effects. Overall, the research on 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide holds promise for the development of new and effective cancer therapies.

Synthesis Methods

The synthesis of 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide involves a multi-step process that includes the reaction of 3,4-difluorobenzaldehyde with ethyl 2-aminonicotinate, followed by the reaction of the resulting compound with 5-bromo-2-chloropyridine-3-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.

Scientific Research Applications

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide has been extensively used in scientific research, particularly in the field of cancer research. It has shown potential as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound has also shown potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClF2N2O/c1-2-20(9-3-4-11(17)12(18)6-9)14(21)8-5-10(16)13(15)19-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHRCVJEHBHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)F)F)C(=O)C2=CC(=C(N=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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